N-(3-(Phenylamino)allylidene)aniline hydrochloride

Description

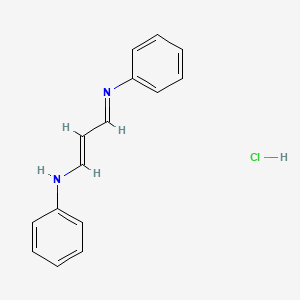

N-(3-(Phenylamino)allylidene)aniline hydrochloride (CAS: 50328-50-2; molecular formula: C₁₅H₁₅ClN₂; molecular weight: 258.75 g/mol) is a conjugated Schiff base derivative characterized by a phenylamino group linked to an aniline moiety via an allylidene bridge. Its structure (Fig. 1) enables applications in supramolecular chemistry, particularly in synthesizing fluorescent probes for biomedical imaging and chiral luminescent materials . The compound is synthesized via condensation reactions, as demonstrated in its use with AcONa in acetonitrile at 75°C to prepare cyanine dyes . Safety data indicate moderate toxicity (H302: harmful if swallowed), requiring precautions such as proper ventilation and protective equipment .

Properties

IUPAC Name |

N-[(E)-3-phenyliminoprop-1-enyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKBURVPAHHUIK-AVUWLFEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30892076 | |

| Record name | N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50328-50-2, 28140-60-5, 58467-94-0 | |

| Record name | Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050328502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(phenylamino)allylidene]aniline monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[3-(phenylamino)allylidene]aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-(Phenylamino)allylidene)aniline hydrochloride can be synthesized through a one-pot reaction involving the condensation of aniline and malonaldehyde in the presence of hydrochloric acid. The reaction typically occurs in an ethanol solvent at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of N-(3-(Phenylamino)allylidene)aniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors, and the product is purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Phenylamino)allylidene)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(3-(Phenylamino)allylidene)aniline hydrochloride has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its AIE properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism by which N-(3-(Phenylamino)allylidene)aniline hydrochloride exerts its effects is primarily through its unique photophysical properties. The compound exhibits strong solid-state emission due to the restriction of intramolecular motion, which is driven by halogen bond interactions. This mechanism enhances its aggregation-induced emission, making it highly efficient in light-emitting applications .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide (CAS: Not specified)

- Structure : Features a phthalimide core with a chloro substituent and phenyl group (Fig. 1 in ).

- Applications: Monomer for polyimides, contributing to high thermal stability in polymers .

- Differentiation : The chloro-phthalimide structure lacks the conjugated allylidene bridge and hydrochloride salt, limiting its utility in supramolecular fluorescence applications compared to the target compound.

4-Chloro-N-(3-phenylallylidene)aniline (CAS: Not specified)

- Structure : Schiff base with a chloro substituent on the aniline ring (Fig. 1 in ).

- Applications : Coordination chemistry and catalysis due to its ability to form metal complexes .

- Differentiation: The absence of the hydrochloride group and phenylamino substitution reduces its solubility in polar solvents, unlike the target compound.

N-(5-(Phenylimino)penta-1,3-dien-1-yl)aniline Hydrochloride (CAS: 4485-89-6)

- Structure : Extended conjugation with a penta-1,3-dienyl chain instead of allylidene.

- Applications : Similar use in fluorescent materials but with altered electronic properties due to longer conjugation .

- Differentiation : The extended chain may enhance light absorption but reduce stability under acidic conditions compared to the target compound .

Comparative Data Table

Key Research Findings

- Fluorescent Probes : The target compound’s conjugated system enables efficient energy transfer in cyanine dyes, achieving 35–40% yield in Cy5/5.5COOH synthesis .

- Chiral Luminescence : When incorporated into hydroxypropyl cellulose (HPC) matrices, it exhibits circularly polarized luminescence (CPL) with |glum| values comparable to other chiral cellulose composites .

- Stability: The hydrochloride salt enhances solubility in polar solvents (e.g., acetonitrile), critical for reaction efficiency, whereas non-salt analogs require additional solubilizing agents .

Biological Activity

N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known as 3-Anilinoacraldehyde aniline hydrochloride, is a compound that has garnered interest in the fields of organic synthesis and biological research due to its unique structural properties and potential applications. This article delves into its biological activity, mechanisms, and applications based on diverse scientific sources.

- Molecular Formula: C₁₅H₁₅ClN₂

- Molecular Weight: 258.74 g/mol

- CAS Number: 58467-94-0

- Structure: The compound features a conjugated system with two aromatic rings connected by a central C=C double bond, alongside an amine group (NH₂) and a phenylamine group (C₆H₅NH-) .

N-(3-(Phenylamino)allylidene)aniline hydrochloride exhibits biological activity primarily through its interactions with various biomolecules, particularly enzymes and proteins. Key mechanisms include:

- Enzyme Inhibition: The compound has been shown to inhibit certain tyrosine kinases, which are critical in cell signaling pathways that regulate cell growth and differentiation .

- Cellular Effects: It influences cellular processes such as gene expression and metabolism by modulating signaling pathways like the MAPK/ERK pathway .

- Photophysical Properties: The compound demonstrates strong solid-state emission due to aggregation-induced emission (AIE), which enhances its utility in luminescent applications .

Biological Activities

The biological activities of N-(3-(Phenylamino)allylidene)aniline hydrochloride can be summarized as follows:

Case Studies and Research Findings

Recent studies have explored the potential applications of N-(3-(Phenylamino)allylidene)aniline hydrochloride in various fields:

- Fluorescent Probes:

-

Drug Development:

- Investigations into its role as a precursor for drug synthesis highlight its potential therapeutic applications, particularly in developing novel anti-cancer agents by targeting specific signaling pathways .

-

Organic Synthesis:

- The compound serves as an essential intermediate in synthesizing complex heterocyclic compounds and dyes, showcasing its versatility in organic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.